2,6-Difluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 203.56 g/mol. It features a benzoyl chloride functional group substituted with two fluorine atoms at the 2 and 6 positions, and a nitro group at the 4 position. This compound is characterized by its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis.
The reactivity of this compound is significantly influenced by the electron-withdrawing nitro group and the electron-withdrawing fluorine atoms, which stabilize the positive charge on the carbonyl carbon during nucleophilic attack.
Synthesis of 2,6-difluoro-4-nitrobenzoyl chloride can be achieved through several methods:
2,6-Difluoro-4-nitrobenzoyl chloride has several applications:
Several compounds share structural similarities with 2,6-difluoro-4-nitrobenzoyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Fluoro-5-nitrobenzoyl chloride | 709-46-6 | 0.96 |
| 2-Fluoro-4-nitrobenzoyl chloride | 403-23-6 | 0.96 |
| 2-Fluoro-3-nitrobenzoyl chloride | 1214341-16-8 | 0.93 |
| 2,6-Difluoro-3-nitrobenzoyl chloride | 260552-98-5 | 0.92 |
| 4-Fluoro-3-methyl-5-nitrobenzoyl chloride | 1806306-51-3 | 0.90 |
The uniqueness of 2,6-difluoro-4-nitrobenzoyl chloride lies in its specific arrangement of substituents that enhance its reactivity profile compared to similar compounds. The combination of two fluorine atoms and a nitro group provides distinctive electronic properties that can influence both chemical reactivity and potential biological activity.